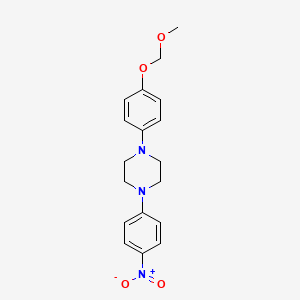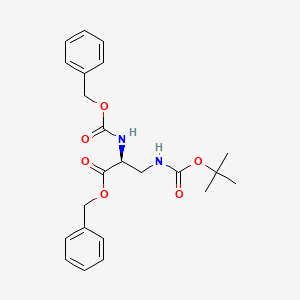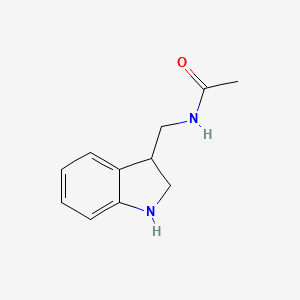![molecular formula C14H32O6Si3 B587189 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid CAS No. 158465-59-9](/img/structure/B587189.png)
4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid: is a type of organosiloxane polymer. This compound is characterized by its unique structure, which includes carboxypropyl groups at both ends of the polymer chain. It is commonly used in various industrial and scientific applications due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid typically involves the polymerization of dimethylsiloxane monomers in the presence of a catalyst. The carboxypropyl groups are introduced through a hydrosilylation reaction, where a carboxypropylsilane is added to the polymer chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale polymerization reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity. The process may also include purification steps to remove any unreacted monomers or by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carboxypropyl groups can undergo oxidation reactions, leading to the formation of carboxylate ions.
Reduction: Reduction reactions can convert the carboxypropyl groups to alcohols.
Substitution: The carboxypropyl groups can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylate ions.
Reduction: Alcohols.
Substitution: Substituted siloxanes with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of other organosilicon compounds.
- Acts as a stabilizer in various chemical reactions.
Biology:
- Utilized in the development of biocompatible materials for medical implants and devices.
Medicine:
- Investigated for use in drug delivery systems due to its stability and biocompatibility.
Industry:
- Employed in the production of coatings, adhesives, and sealants.
- Used as a lubricant and anti-foaming agent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid involves its interaction with other molecules through its carboxypropyl groups. These groups can form hydrogen bonds and ionic interactions, which contribute to the compound’s stability and reactivity. The polymer backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Comparison with Similar Compounds
- Poly[oxy(dimethylsilylene)], alpha-[(chloromethyl)dimethylsilyl]-omega-[[(chloromethyl)dimethylsilyl]oxy]-
- Poly[oxy(dimethylsilylene)], alpha-[(hydroxymethyl)dimethylsilyl]-omega-[[(hydroxymethyl)dimethylsilyl]oxy]-
- Poly[oxy(dimethylsilylene)], alpha-[(methoxypropyl)dimethylsilyl]-omega-[[(methoxypropyl)dimethylsilyl]oxy]-
Uniqueness: 4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid is unique due to its carboxypropyl groups, which provide specific reactivity and compatibility with biological systems. This makes it particularly useful in biomedical applications compared to other similar compounds that may lack these functional groups.
Properties
IUPAC Name |
4-[[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6Si3/c1-21(2,11-7-9-13(15)16)19-23(5,6)20-22(3,4)12-8-10-14(17)18/h7-12H2,1-6H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPLAOVHKURYRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC(=O)O)O[Si](C)(C)O[Si](C)(C)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
158465-59-9 |
Source


|
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158465-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID001111412 |
Source


|
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158465-59-9 |
Source


|
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-carboxypropyl)dimethylsilyl]-ω-[[(3-carboxypropyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001111412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)
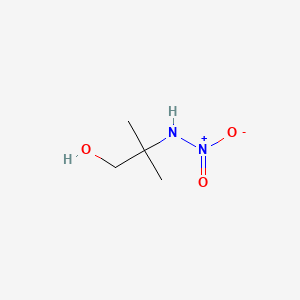
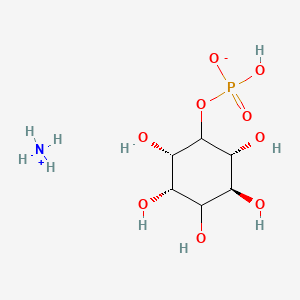
![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)

